molecular formula C12H18F3NO3 B1411824 tert-Butyl 4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate CAS No. 1638763-75-3

tert-Butyl 4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate

Cat. No.: B1411824
CAS No.: 1638763-75-3
M. Wt: 281.27 g/mol
InChI Key: RZNTYDWWZLZMPC-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a ketone functional group, and a trifluoroethyl substituent on the piperidine ring

Mechanism of Action

Pharmacokinetics

Its solubility in organic solvents suggests it might be well-absorbed in the body. Its trifluoroethyl group could potentially resist metabolic degradation, enhancing its bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, its stability at different temperatures is indicated by its storage conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of N-methylisatin with 2,2,2-trifluoroethylamine, followed by subsequent reactions to introduce the tert-butyl ester and ketone functionalities . The reaction conditions often require the use of chiral catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its trifluoroethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features may confer specific biological activities, making it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties can be exploited in the design of new materials with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate include other piperidine derivatives with different substituents, such as:

  • tert-Butyl 4-oxo-3-(2,2-difluoroethyl)-piperidine-1-carboxylate
  • tert-Butyl 4-oxo-3-(2,2,2-trifluoropropyl)-piperidine-1-carboxylate
  • tert-Butyl 4-oxo-3-(2,2,2-trifluorobutyl)-piperidine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoroethyl group, in particular, enhances its lipophilicity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

tert-butyl 4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO3/c1-11(2,3)19-10(18)16-5-4-9(17)8(7-16)6-12(13,14)15/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNTYDWWZLZMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501127135
Record name 1-Piperidinecarboxylic acid, 4-oxo-3-(2,2,2-trifluoroethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638763-75-3
Record name 1-Piperidinecarboxylic acid, 4-oxo-3-(2,2,2-trifluoroethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638763-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-oxo-3-(2,2,2-trifluoroethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate
Reactant of Route 3
tert-Butyl 4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate
Reactant of Route 4
tert-Butyl 4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate
Reactant of Route 5
tert-Butyl 4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate
Reactant of Route 6
tert-Butyl 4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate

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